Coenzyme F430

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

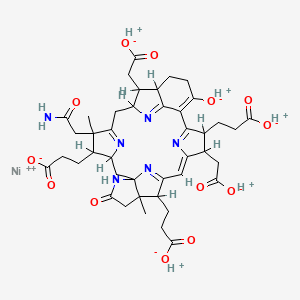

Coenzyme F430, also known as this compound, is a useful research compound. Its molecular formula is C42H51N6NiO13+ and its molecular weight is 906.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biomarker for Methanogenesis

Function-Specific Biomarker:

Coenzyme F430 has been established as a function-specific biomarker for methanogenic microorganisms. Its presence and concentration in environmental samples can indicate the activity level of methanogens, particularly in subsurface marine sediments. Studies have shown that the concentration of this compound correlates with methanogenic activity, making it a reliable indicator for assessing biogeochemical processes in anaerobic environments .

Research Findings:

A study analyzed sediment samples from below the sulfate reduction zone and found that the concentration of this compound decreased with depth, while the proportion of methanogenic cells increased. This suggests that this compound not only serves as a marker for methanogen biomass but also reflects in situ methanogenic reaction rates .

Biosynthesis Studies

Biosynthetic Pathways:

Research into the biosynthesis of this compound has revealed complex pathways involving various precursors, including precorrin-2 and siroheme. Understanding these pathways is essential for elucidating how methanogens synthesize this vital cofactor .

Modified Variants:

Recent studies have identified multiple structural variants of this compound, such as F430-2 and F430-3, which may have distinct roles in different methanogenic species. The discovery of these variants enhances our understanding of the diversity and adaptability of methanogens in various environments .

Catalytic Mechanisms in Methanogenesis

Role in Catalysis:

this compound is integral to the catalytic mechanism of MCR, facilitating the final step in methane production from methyl coenzyme M. The nickel center within this compound is believed to play a pivotal role in initiating methane formation through various proposed mechanisms involving organometallic intermediates or radical formation .

Spectroscopic Studies:

Advanced spectroscopic techniques have been employed to study the reduction processes and structural characteristics of this compound and its derivatives. For instance, the conversion of this compound to a novel form known as F330 demonstrates significant changes in absorption properties and electronic structure, which are critical for understanding its catalytic behavior .

Environmental Monitoring and Bioremediation

Monitoring Methanogenic Activity:

The quantification of this compound in bioreactor systems has been explored as an intermediate-complexity monitoring tool for assessing microbial activity related to methane production. This application is particularly relevant in environmental monitoring and bioremediation efforts aimed at managing methane emissions from anaerobic digesters .

Case Studies:

Research has indicated that measuring this compound concentrations can provide insights into the efficiency of biogas production processes and help optimize conditions within anaerobic digesters for enhanced methane yield .

Implications for Climate Change Research

Methane Emissions:

Given that methane is a potent greenhouse gas, understanding the mechanisms and dynamics of methanogenesis through this compound can inform strategies to mitigate methane emissions from natural and anthropogenic sources. By identifying factors that influence methanogenic activity via this compound levels, researchers can develop targeted approaches to reduce methane output from landfills, wetlands, and agricultural practices.

属性

CAS 编号 |

73145-13-8 |

|---|---|

分子式 |

C42H51N6NiO13+ |

分子量 |

906.6 g/mol |

IUPAC 名称 |

3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+) |

InChI |

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-; |

InChI 键 |

CHVWTBUDWUYSFF-QFPZOENFSA-M |

SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

手性 SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

规范 SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

同义词 |

coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。